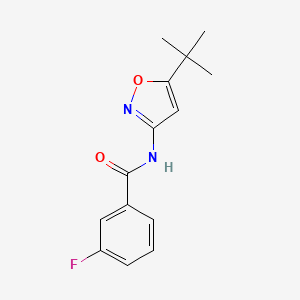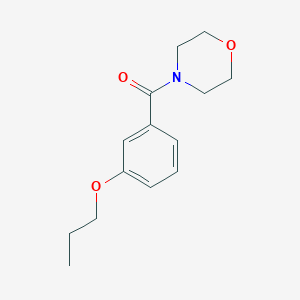![molecular formula C15H22N2O4S B4432573 methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4432573.png)
methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate
Descripción general
Descripción
Methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate, also known as MIPIP, is a chemical compound used in scientific research. It is a piperazine derivative that has shown potential in various biological applications.
Mecanismo De Acción
Methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant genes. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and GABA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. This compound also has limited bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and may be able to reduce neuroinflammation and oxidative stress in these diseases. Another potential application is in the treatment of cancer. This compound has been shown to have anti-tumor properties and may be able to inhibit the growth of cancer cells. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)21-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDMHOPFMWTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
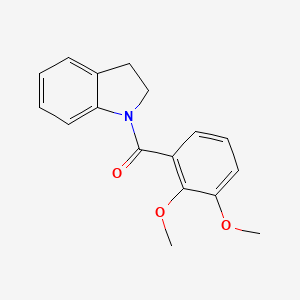
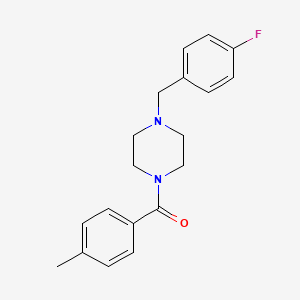
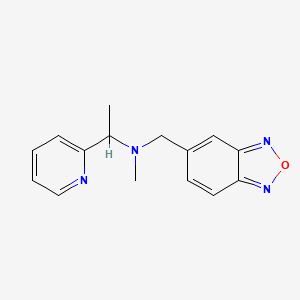
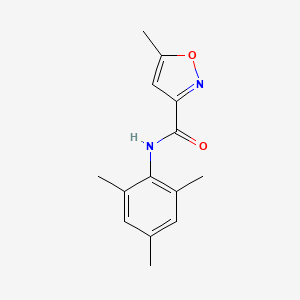

![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide](/img/structure/B4432571.png)

